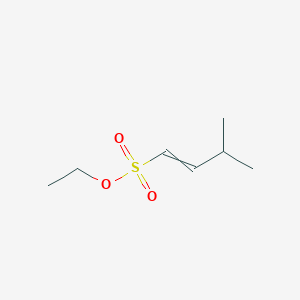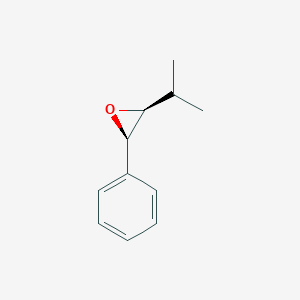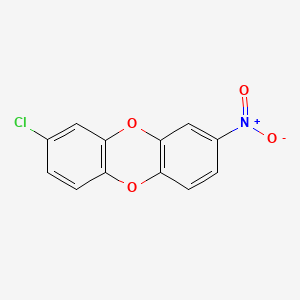![molecular formula C12H18OTe B14338331 {[(Butyltellanyl)methoxy]methyl}benzene CAS No. 110935-06-3](/img/structure/B14338331.png)
{[(Butyltellanyl)methoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Butyltellanyl)methoxy]methyl}benzene is an organotellurium compound characterized by the presence of a butyltellanyl group attached to a methoxy-methylbenzene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Butyltellanyl)methoxy]methyl}benzene typically involves the reaction of butyltellurium trichloride with a methoxy-methylbenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Butyltellanyl)methoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions may result in the formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(Butyltellanyl)methoxy]methyl}benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It serves as a precursor for the synthesis of more complex organotellurium compounds.
Biology
The compound’s unique chemical properties make it a valuable tool in biological research, where it can be used to study the effects of tellurium-containing compounds on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with biological molecules makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, catalysis, and materials science.
Wirkmechanismus
The mechanism of action of {[(Butyltellanyl)methoxy]methyl}benzene involves its interaction with molecular targets, such as enzymes and proteins. The tellurium atom in the compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce cell death, making the compound a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyltellanylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxymethylbenzene: Lacks the tellurium atom, leading to different applications and biological activity.
Uniqueness
{[(Butyltellanyl)methoxy]methyl}benzene is unique due to the presence of both the butyltellanyl and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
110935-06-3 |
|---|---|
Molekularformel |
C12H18OTe |
Molekulargewicht |
305.9 g/mol |
IUPAC-Name |
butyltellanylmethoxymethylbenzene |
InChI |
InChI=1S/C12H18OTe/c1-2-3-9-14-11-13-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
INTOPBKLHIONPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
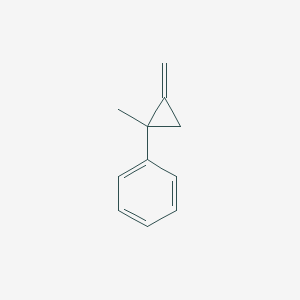
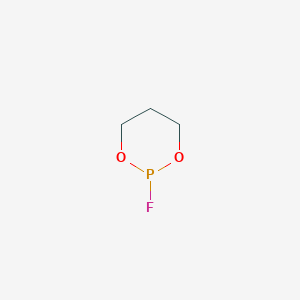
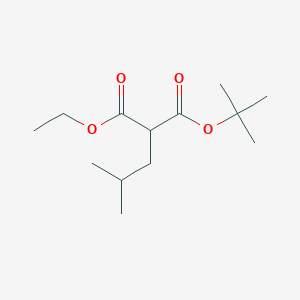
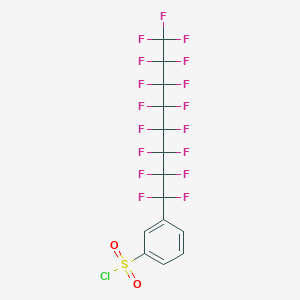
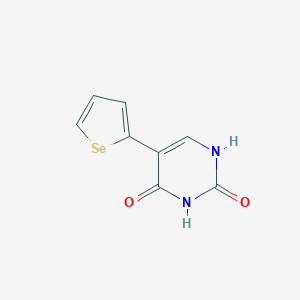
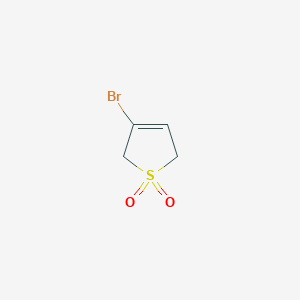
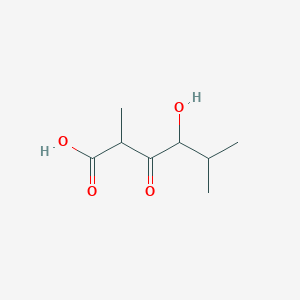
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
